molecular formula C10H14ClNOS B13552679 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol

Cat. No.: B13552679
M. Wt: 231.74 g/mol
InChI Key: ITOWCQWUHZSYEZ-UHFFFAOYSA-N
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Description

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol is an organic compound with the molecular formula C10H14ClNOS It is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine derivatives under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent transformation into the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(5-chlorothiophen-2-yl)methyl][3-(piperidin-1-yl)propyl]amine
  • 3-(5-{[4-(aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)quinolin-2-one

Uniqueness

3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorothiophene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

3-[(5-chlorothiophen-2-yl)methyl]piperidin-3-ol

InChI

InChI=1S/C10H14ClNOS/c11-9-3-2-8(14-9)6-10(13)4-1-5-12-7-10/h2-3,12-13H,1,4-7H2

InChI Key

ITOWCQWUHZSYEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=C(S2)Cl)O

Origin of Product

United States

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